

### Validating "MY-1B" Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MY-1B     |           |
| Cat. No.:            | B12374176 | Get Quote |

The designation "MY-1B" is not a standard identifier for a single therapeutic agent. Initial database searches indicate that this term may refer to one of two distinct molecules: Interferon beta-1b, a well-established treatment for Multiple Sclerosis (MS), or MYMD-1, an investigational drug primarily under evaluation for age-related sarcopenia and other inflammatory conditions.

This guide provides a comparative analysis of both interpretations of "**MY-1B**" to aid researchers, scientists, and drug development professionals in understanding their respective efficacy and mechanisms of action, validated with control data from clinical trials.

### Section 1: Interferon beta-1b for Multiple Sclerosis

Interferon beta-1b is a first-line disease-modifying therapy for various forms of multiple sclerosis.[1][2] Its efficacy has been established in numerous large-scale, randomized clinical trials against both placebo and other active treatments.

## Data Presentation: Comparative Efficacy of Interferon beta-1b and Controls

The following table summarizes key efficacy endpoints from clinical trials comparing Interferon beta-1b to placebo and other common MS therapies.



| Treatment<br>Comparison                    | Key Efficacy<br>Endpoint                     | Interferon<br>beta-1b Result          | Control Result                                                                                       | Study/Notes                                                             |
|--------------------------------------------|----------------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| vs. Placebo                                | Annualized<br>Relapse Rate<br>(ARR)          | 0.84                                  | 1.27                                                                                                 | IFNB MS Study Group: Showed a significant reduction in relapse rate.[3] |
| Time to Clinically<br>Definite MS<br>(CIS) | Significantly reduced risk                   | -                                     | BENEFIT Study: Demonstrated efficacy in patients with a first clinical event suggestive of MS.[1][4] |                                                                         |
| Proportion of<br>Relapse-Free<br>Patients  | 31%                                          | 16%                                   | IFNB MS Study Group: A higher proportion of patients remained relapse-free at 2 years.[2]            | -                                                                       |
| vs. Interferon<br>beta-1a (IM)             | Relapse- and<br>Progression-Free<br>Patients | Significantly<br>higher<br>percentage | -                                                                                                    | INCOMIN Trial: Showed an advantage for Interferon beta- 1b.[1]          |
| vs. Glatiramer<br>Acetate                  | Annualized<br>Relapse Rate<br>(ARR)          | No significant<br>difference          | No significant<br>difference                                                                         | BECOME & BEYOND Trials: Showed comparable efficacy.[1]                  |
| vs. Fingolimod                             | Annualized<br>Relapse Rate<br>(ARR)          | -                                     | Superior reduction                                                                                   | TRANSFORMS<br>Trial: Fingolimod<br>showed a 52%                         |



|                 |                                       |                       | greater reduction in ARR compared to Interferon beta- 1a (a similar interferon).[5]                                                          |
|-----------------|---------------------------------------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| vs. Natalizumab | Annualized<br>Relapse Rate -<br>(ARR) | Superior<br>reduction | AFFIRM Trial: Natalizumab demonstrated a 67% relative reduction in ARR versus placebo. [6][7]                                                |
| vs. Ocrelizumab | Inflammatory<br>-<br>Brain Lesions    | 95% more<br>effective | OPERA I & II Trials: Ocrelizumab was significantly more effective in reducing inflammatory brain lesions compared to Interferon beta- 1a.[8] |

# Experimental Protocols: Key Clinical Trial Methodologies

The following outlines a generalized protocol for a Phase III, randomized, double-blind, placebo-controlled trial to evaluate the efficacy of Interferon beta-1b in relapsing-remitting MS (RRMS), based on common elements from pivotal studies.

Objective: To assess the efficacy and safety of Interferon beta-1b in reducing the annualized relapse rate in adult patients with RRMS.

Study Design:



- Phase: III
- Design: Multicenter, randomized, double-blind, placebo-controlled.
- Participants: Adult patients (18-55 years) with a definitive diagnosis of RRMS according to McDonald criteria, and a history of at least two relapses in the previous two years.
- Intervention: Subcutaneous injection of Interferon beta-1b (e.g., 250 mcg every other day).
- Control: Subcutaneous injection of a matching placebo.
- Duration: 24 months.

#### **Endpoints**:

- Primary: Annualized Relapse Rate (ARR).
- · Secondary:
  - Time to first relapse.
  - Proportion of relapse-free patients.
  - Change in Expanded Disability Status Scale (EDSS) score.
  - Number of new or enlarging T2 lesions on brain MRI.

#### Procedure:

- Screening: Eligible patients are recruited and provide informed consent. Baseline assessments, including neurological examination (EDSS score) and brain MRI, are performed.
- Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Interferon beta-1b or placebo.
- Treatment: Patients self-administer the assigned treatment subcutaneously every other day for 24 months.



- Monitoring: Patients are assessed by a neurologist every 3 months. Relapses are documented and treated according to a standardized protocol. Brain MRIs are performed annually.
- Data Analysis: The ARR is compared between the treatment and placebo groups using appropriate statistical methods (e.g., Poisson regression). Time-to-event endpoints are analyzed using Kaplan-Meier curves and log-rank tests.

## Mandatory Visualization: Interferon beta-1b Signaling Pathway and Experimental Workflow



Click to download full resolution via product page

Caption: Interferon beta-1b signaling pathway.





Click to download full resolution via product page

Caption: Clinical trial workflow for Interferon beta-1b.

### Section 2: MYMD-1 for Sarcopenia

MYMD-1 is a novel, orally administered, selective inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) currently under investigation for sarcopenia and other age-related inflammatory



diseases.[9][10][11] Unlike broad immunosuppressants, MYMD-1 is designed to selectively block overactivated TNF- $\alpha$ , potentially offering a more targeted therapeutic approach.[9][10]

## Data Presentation: Efficacy of MYMD-1 and Potential Comparators in Sarcopenia

There are currently no FDA-approved treatments for sarcopenia, making direct comparisons challenging. The following table presents data from a Phase 2 trial of MYMD-1 and relevant data for other investigational therapies for sarcopenia.



| Treatment                   | Key Efficacy<br>Endpoint                                 | MYMD-1<br>Result                              | Control/Comp<br>arator Result                                                   | Study/Notes                                                                                         |
|-----------------------------|----------------------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| MYMD-1 vs.<br>Placebo       | Change in<br>Serum TNF-α                                 | Statistically significant reduction (P=0.008) | -                                                                               | Phase 2 Trial (NCT05283486): Met primary endpoint of reducing inflammatory biomarkers.[10]          |
| Change in<br>Serum sTNFR1   | Statistically significant reduction (P=0.02)             | -                                             | Phase 2 Trial (NCT05283486): sTNFR1 is a receptor for TNF-α.[10][12]            |                                                                                                     |
| Change in<br>Serum IL-6     | Statistically significant reduction (P=0.03)             | -                                             | Phase 2 Trial (NCT05283486): IL-6 is another pro-inflammatory cytokine.[10][12] |                                                                                                     |
| Testosterone vs.<br>Placebo | Lean Body Mass                                           | Increased by<br>~2.54 kg                      | -                                                                               | Meta-analysis: Testosterone supplementation increased lean body mass and strength in older men.[13] |
| Muscle Strength             | Improved<br>handgrip, leg<br>press, and leg<br>extension | -                                             | Meta-analysis:<br>[13]                                                          |                                                                                                     |
| Liraglutide vs.<br>Placebo  | Skeletal Muscle<br>Index (SMI)                           | Increase of<br>+0.03 kg/m <sup>2</sup>        | -                                                                               | Perspective Case Series: In elderly patients                                                        |



with T2DM, liraglutide was associated with fat mass reduction while preserving muscle.[14]

Lean Body Mass

Decrease of >10% in 18% of patients

Observational
Study: Liraglutide
therapy in obese
patients may be
associated with
sarcopenia
without adequate
nutritional
support and
exercise.[15]

## **Experimental Protocols: Key Clinical Trial Methodologies**

The following describes a generalized protocol for a Phase 2, randomized, double-blind, placebo-controlled trial to evaluate the efficacy of MYMD-1 in sarcopenia, based on the available information.

Objective: To assess the efficacy, safety, and pharmacokinetics of MYMD-1 in reducing biomarkers of chronic inflammation in participants with sarcopenia.

#### Study Design:

- Phase: II
- Design: Multicenter, randomized, double-blind, placebo-controlled.
- Participants: Individuals aged 65 years or older with chronic inflammation associated with sarcopenia/frailty.



- Intervention: Weekly oral administration of MYMD-1 at varying doses (e.g., 600mg, 750mg, 900mg, 1050mg).
- Control: Weekly oral administration of a matching placebo.
- Duration: 28 days.

#### **Endpoints**:

- Primary:
  - Change in serum levels of inflammatory biomarkers (TNF-α, sTNFR1, IL-6).
  - Pharmacokinetic parameters.
- · Secondary:
  - Safety and tolerability (e.g., incidence of adverse events).

#### Procedure:

- Screening: Eligible participants are recruited and provide informed consent. Baseline assessments, including blood draws for biomarker analysis, are conducted.
- Randomization: Participants are randomized to receive one of the MYMD-1 doses or a placebo.
- Treatment: Participants receive their assigned oral treatment weekly for 28 days.
- Monitoring: Blood samples are collected at specified intervals to assess pharmacokinetic profiles and changes in inflammatory biomarker levels. Safety is monitored throughout the study.
- Data Analysis: Changes in biomarker levels from baseline are compared between the MYMD-1 and placebo groups using appropriate statistical tests.



## Mandatory Visualization: MYMD-1 Mechanism of Action and Experimental Workflow



Click to download full resolution via product page

Caption: MYMD-1 mechanism of action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Interferon-β-1b: a review of its use in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. neurology.org [neurology.org]
- 4. Evidence for the efficacy of interferon beta-1b in delaying the onset of clinically definite multiple sclerosis in individuals with clinically isolated syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 7. Natalizumab for the treatment of relapsing multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocrelizumab Shown Effective Against Relapsing, Progressive Forms of Multiple Sclerosis
   Consortium of Multiple Sclerosis Centers [mscare.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. The oral TNF-α drug MYMD-1 of MyMD Pharmaceuticals has reached phase 2 clinical end points [synapse.patsnap.com]
- 11. TNF Pharmaceuticals to initiate Phase II clinical trials of MYMD-1 [clinicaltrialsarena.com]
- 12. MyMD Pharmaceuticals Reports Statistically Significant Positive Topline Phase 2 Results for Next Generation Oral TNF-α Inhibitor MYMD-1® in Sarcopenia/Age-Related Frailty TNF Pharmaceuticals [tnfpharma.com]
- 13. examine.com [examine.com]
- 14. Liraglutide and obesity in elderly: efficacy in fat loss and safety in order to prevent sarcopenia. A perspective case series study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [Validating "MY-1B" Efficacy: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374176#validating-my-1b-efficacy-with-controls]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com